5-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole
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Overview
Description
5-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzo[c][1,2,5]thiadiazole ring fused with a piperidine ring and an oxadiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps One common method includes the formation of the benzo[c][1,2,5]thiadiazole core through a cyclization reactionThe reaction conditions often involve the use of catalysts such as palladium and reagents like methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
5-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
5-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 5-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: A simpler compound with similar core structure.
1,3,4-Oxadiazole: Another heterocyclic compound with potential biological activities.
Piperidine: A common structural motif in many biologically active compounds
Uniqueness
The uniqueness of 5-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole lies in its complex structure, which combines multiple heterocyclic rings. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-10(2)15-18-19-16(24-15)11-5-7-22(8-6-11)17(23)12-3-4-13-14(9-12)21-25-20-13/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOWDDPJHGAHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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